N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Description
The compound N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide features a 2,3-dihydrobenzothiazole core substituted with a methoxy group at position 4 and a propargyl (prop-2-yn-1-yl) group at position 2. The thiophene-2-carboxamide moiety is linked via a conjugated Z-configuration imine bond. This structure combines electron-donating (methoxy) and π-electron-rich (propargyl) substituents, which may enhance solubility and reactivity for applications in medicinal chemistry or materials science. The Z-configuration likely influences molecular planarity and intermolecular interactions, as seen in analogous dihydrothiazole derivatives .
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-3-9-18-14-11(20-2)6-4-7-12(14)22-16(18)17-15(19)13-8-5-10-21-13/h1,4-8,10H,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMRJQZZDSXAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CS3)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Prop-2-yn-1-yl Group: This is achieved through a nucleophilic substitution reaction using propargyl bromide.
Formation of the Thiophene Carboxamide: This step involves the reaction of the benzothiazole derivative with thiophene-2-carboxylic acid chloride in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the process.
Chemical Reactions Analysis
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the thiophene ring, depending on the conditions and reagents used.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Scientific Research Applications
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: Researchers are exploring the compound’s interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the biological context. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Structural Analog: (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
Key Similarities :
Key Differences :
- The target compound has a propargyl group and methoxy-substituted benzothiazole , whereas the analog features a phenyl group and 4-methyl-benzamide .
Spectroscopic Data :
- IR : The target compound would show a C≡C stretch (~2100 cm⁻¹) for the propargyl group, unlike the analog’s C=O stretch at ~1663–1682 cm⁻¹ .
- ¹H-NMR : The propargyl protons in the target compound would appear as a triplet (~2.5 ppm) and a terminal alkyne singlet (~1.9 ppm), distinct from the analog’s methylbenzamide signals .
Triazole-Thiazole Hybrids (e.g., Compounds 9a–9e)
Key Similarities :
- Both classes incorporate heterocyclic systems (thiazole/triazole vs.
Key Differences :
- The target compound lacks the 1,2,3-triazole linker present in compounds 9a–9e, which are designed for enhanced hydrogen bonding.
- The propargyl group in the target compound offers orthogonal reactivity compared to the phenoxymethyl substituents in 9a–9e .
Hydrazinecarbothioamide Derivatives (e.g., (2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide)
Key Differences :
Characterization :
- X-ray Crystallography : Expected planarity between benzothiazole and thiophene rings (dihedral angle <10°), comparable to (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-dihydrothiazol-2-ylidene]-4-methyl-benzamide .
- Elemental Analysis : Theoretical C, H, N values would align with analogs (e.g., C ~65%, H ~4.5%, N ~8%) .
Comparative Data Table
Biological Activity
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a synthetic organic compound that has attracted significant attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound features a benzothiazole ring, a methoxy group, and a prop-2-ynyl substituent, which may contribute to its diverse biological properties.
Chemical Structure
The molecular formula for this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : This is achieved through the cyclization of o-aminothiophenol with carbon disulfide and an alkyl halide.
- Introduction of the Methoxy Group : The methoxy group is introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base such as potassium carbonate.
- Addition of the Prop-2-ynyl Group : This is accomplished through a nucleophilic substitution reaction using propargyl bromide.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, a series of sulphonamide derivatives containing a benzothiazole nucleus have shown promising in vitro antibacterial activity against strains such as Bacillus subtilis and Escherichia coli, as well as antifungal activity against Candida albicans and antimycobacterial activity against Mycobacterium tuberculosis .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies on related benzothiazole derivatives have demonstrated antiproliferative activity against various cancer cell lines, including human colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cells . The mechanism by which these compounds exert their effects may involve modulation of pathways related to cell proliferation and apoptosis.
The proposed mechanism of action for this compound includes:
- Interaction with Molecular Targets : The compound may interact with specific enzymes and receptors that are crucial for cellular processes such as DNA replication and protein synthesis.
- Modulation of Signaling Pathways : It may influence pathways related to cell growth and immune response, contributing to its biological effects.
Similar Compounds
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxy-3-prop-2-ynyl-benzothiazol)pentanamide | Benzothiazole ring | Antimicrobial |
| N-(4-methoxy-benzothiazol)propanamide | Benzothiazole ring | Anticancer |
| N-(4-methoxy-benzothiazol)butanamide | Benzothiazole ring | Antifungal |
The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
